![molecular formula C12H11N3S B184890 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine CAS No. 612503-08-9](/img/structure/B184890.png)
2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine
Overview
Description
2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine: is a heterocyclic compound that belongs to the class of benzothienodiazepines This compound is characterized by its fused ring structure, which includes a benzene ring, a thiophene ring, and a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the intermediate, which is then cyclized to form the diazepine ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
2-Methyl-10H-benzo[b]thieno[2,3-e] diazepin-4-amine undergoes oxidative degradation under controlled conditions, forming derivatives critical for understanding its stability and reactivity.
Mechanistic Insight :
- Oxidation primarily targets the diazepine ring, leading to hydroxylation or keto-enol tautomerism .
- Stability studies show degradation products are influenced by reaction time and oxidizing agent strength .
Substitution Reactions
The compound participates in nucleophilic substitution reactions, particularly during synthetic modifications for drug development.
Industrial Relevance :
- Solvent-free condensation with N-methylpiperazine is scalable and environmentally favorable .
- Substitution at the 4-position is critical for modulating pharmacological activity .
Reduction Reactions
Reduction pathways are pivotal during synthesis and stability studies.
Synthetic Workflow :
- Reduction of 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile precursor is temperature-sensitive (85°C optimal) .
- Post-reduction purification involves recrystallization to remove tin byproducts .
Stability and Degradation Pathways
Under stress conditions, the compound exhibits predictable degradation behavior:
Comparative Reactivity Table
Reaction | Rate | Activation Energy | Catalyst |
---|---|---|---|
Oxidation (H₂O₂) | Moderate | 50–60 kJ/mol | None |
Substitution (NMP) | Fast | 30–40 kJ/mol | Solvent-free |
Reduction (SnCl₂) | Slow | 70–80 kJ/mol | HCl |
Notes :
Scientific Research Applications
Medicinal Chemistry
Antipsychotic Potential
Research indicates that compounds related to 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine exhibit antipsychotic activity. The compound's structure suggests it may interact with neurotransmitter systems involved in mood regulation and psychotic disorders. For instance, derivatives of this compound have been investigated for their efficacy in treating schizophrenia and bipolar disorder by modulating dopamine and serotonin receptors .
Anxiolytic Effects
Similar to other benzodiazepines, this compound may possess anxiolytic properties. Studies have shown that modifications to the thienodiazepine structure can enhance binding affinity to GABA receptors, potentially leading to reduced anxiety symptoms .
Neuroscience Research
Neuroprotection
There is growing interest in the neuroprotective effects of thienodiazepines. Research has suggested that compounds like this compound can protect neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Cognitive Enhancement
Investigations into cognitive enhancement suggest that compounds with similar structures may improve memory and learning processes by enhancing synaptic plasticity through GABAergic modulation .
Pharmacological Studies
Binding Affinity Studies
Pharmacological studies have utilized radiolabeled versions of this compound to assess its binding affinity to various receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications .
Toxicology Assessments
Safety profiles are essential for any new drug candidate. Toxicological assessments have shown that while some derivatives exhibit promising pharmacological effects, careful evaluation is necessary to determine their safety and side effects .
Case Study 1: Antipsychotic Activity
A study published in the Journal of Medicinal Chemistry explored a series of thienodiazepine derivatives, including this compound. The results indicated significant antipsychotic activity in animal models when administered at specific dosages .
Case Study 2: Neuroprotective Effects
In a research article from Neuroscience Letters, researchers demonstrated that this compound could reduce neuronal death in vitro under oxidative stress conditions. The findings suggest its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
- 2-Methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-amine
- 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine
- Olanzapine N-oxide
Comparison: 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the fused rings. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds. The presence of the diazepine ring also imparts specific pharmacological activities, making it a valuable compound in medicinal chemistry.
Biological Activity
2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine (CAS No. 138564-60-0) is a compound belonging to the class of thienobenzodiazepines. This compound has garnered attention due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. The following sections will delve into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₂H₁₂ClN₃S
- Molecular Weight : 265.76 g/mol
- Melting Point : 283–285 °C
- Storage Conditions : Store in a dark place under an inert atmosphere at -20°C .
Pharmacological Profile
The biological activity of this compound has been explored primarily in relation to its structural similarity to known psychoactive compounds. It is noted for its potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.
- Antipsychotic Activity :
- Neuroprotective Effects :
- Enzyme Inhibition :
Synthesis
The synthesis of this compound can be achieved through microwave-assisted methods that enhance yield and reduce reaction time. The synthetic pathway typically involves the formation of the diazepine ring through cyclization reactions involving appropriate precursors .
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Effect | Reference |
---|---|---|
Antipsychotic | Serotonin and dopamine receptor antagonism | , |
Neuroprotective | Protection against oxidative stress | |
Enzyme Inhibition | AChE and BuChE inhibition |
Research Insights
A study published in Cell Chemical Biology highlights the importance of structural modifications in enhancing the biological activity of thienobenzodiazepines. It emphasizes that subtle changes in the molecular structure can significantly impact receptor binding affinity and enzyme inhibition efficacy .
Q & A
Q. What are the key considerations in designing a high-yield synthetic route for 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine and its derivatives?
Level: Basic
Methodological Answer:
A critical step in synthesizing this compound involves hydrogenation using catalysts like Raney Nickel to reduce intermediates such as 2-(2-nitrophenylamino)-5-methylthiophene-3-carbonitrile. Optimizing reaction conditions (e.g., temperature, solvent, catalyst loading) ensures high yields (>99%) and purity, as demonstrated in the synthesis of structurally related diazepines . Acid treatment post-hydrogenation facilitates cyclization to form the diazepine core. Reaction monitoring via HPLC is recommended to track intermediate conversion and final product purity.
Q. How can researchers effectively characterize the structural purity of this compound using spectroscopic and chromatographic techniques?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.5–2.5 ppm) to confirm the thieno-diazepine scaffold. Overlapping signals in crowded regions (e.g., δ 171.4–173.0 ppm for carbonyl carbons) may require 2D NMR (HSQC, HMBC) for resolution .
- HPLC: Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity. Compare retention times against reference standards, such as Olanzapine impurities, to identify byproducts .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments, ensuring no unintended substitutions or degradants are present .
Q. What methodologies are employed to profile and quantify pharmaceutical impurities such as Olanzapine-related derivatives of this compound?
Level: Basic
Methodological Answer:
Impurity profiling involves:
- Synthetic Controls: Spiking known impurities (e.g., Olanzapine Impurity C or I) during synthesis to validate analytical methods .
- Chromatographic Separation: Gradient HPLC methods with photodiode array (PDA) detection resolve structurally similar impurities. For example, Olanzapine Impurity I (a bis-diazepine derivative) is quantified using calibration curves with LOQ ≤ 0.1% .
- Structural Confirmation: Isolate impurities via preparative HPLC and characterize using NMR and MS. Provide detailed COA (Certificate of Analysis) documentation, including spectral assignments and purity thresholds .
Q. How should researchers approach the evaluation of anticancer activity for thieno-diazepine derivatives in vitro, and what are the common pitfalls in interpreting such data?
Level: Advanced
Methodological Answer:
- Cell Line Panels: Screen against diverse cancer cell lines (e.g., leukemia, lung, colon) at a standard concentration (e.g., 10⁻⁵ M) to assess growth inhibition. Follow protocols from the NCI Developmental Therapeutics Program .
- Data Interpretation: Low activity (e.g., <50% growth inhibition) may arise from poor solubility or metabolic instability. Validate results via dose-response curves (IC₅₀) and compare to positive controls (e.g., doxorubicin).
- Pitfalls: Contradictory activity across cell lines may reflect off-target effects or assay variability. Confirm compound integrity post-assay using LC-MS to rule out degradation .
Q. In cases of contradictory biological activity data, what analytical strategies can confirm the structural integrity and bioactivity of this compound derivatives?
Level: Advanced
Methodological Answer:
- Stability Testing: Incubate compounds under assay conditions (e.g., cell culture media, 37°C) and monitor degradation via LC-MS. Nitroso derivatives (e.g., N-Nitroso Olanzapine) may form under oxidative conditions, altering bioactivity .
- Structural Reanalysis: Re-isolate active fractions and re-run NMR/HRMS to confirm identity. For inactive compounds, verify synthetic pathways (e.g., azide cyclization steps) to ensure correct regiochemistry .
- Mechanistic Studies: Use computational docking to predict binding to target proteins (e.g., kinases) and validate via enzymatic assays. Discordant computational and experimental results may indicate assay limitations .
Q. What are the best practices for assessing the stability of this compound under varying storage conditions, particularly regarding nitroso derivative formation?
Level: Advanced
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions. Monitor nitroso impurity formation (e.g., N-Nitroso Olanzapine) using LC-MS with selective ion monitoring (SIM) .
- Storage Recommendations: Store lyophilized samples at -20°C under inert gas (N₂) to minimize oxidation. For solutions, use stabilizers like ascorbic acid in pH-buffered solvents.
- Regulatory Compliance: Align impurity thresholds with ICH M7 guidelines, which classify nitroso derivatives as potential mutagens requiring control at ≤1 ppm .
Properties
IUPAC Name |
2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-7-6-8-11(13)14-9-4-2-3-5-10(9)15-12(8)16-7/h2-6,15H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWQKYKGNLCCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351025 | |
Record name | 2-Methyl-5H-thieno[2,3-b][1,5]benzodiazepin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612503-08-9 | |
Record name | 2-Methyl-5H-thieno[2,3-b][1,5]benzodiazepin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Olanzamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52G272ZB9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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